3-Aminopropanal

Descripción general

Descripción

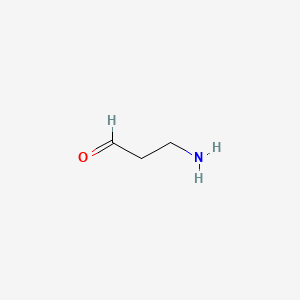

3-Aminopropanal, also known as 3-aminopropionaldehyde, is an organic compound with the molecular formula C3H7NO. It is a propanal derivative with an amino group attached to the third carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminopropanal can be synthesized through several methods. One common approach involves the reduction of 3-nitropropionaldehyde using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the oxidation of 3-aminopropanol using mild oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitropropionaldehyde. This process typically involves high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .

Análisis De Reacciones Químicas

Thermal Degradation to Acrylamide

3-Aminopropanal undergoes thermal decomposition to form acrylamide (AA), a process critical in food chemistry. Studies demonstrate that heating 3-APA at 100–180°C in aqueous or low-moisture systems generates acrylamide with yields up to 63 mol% under carbohydrate-free conditions and 28 mol% in carbohydrate-rich systems . The reaction mechanism involves β-elimination of ammonia, producing acrylamide via the intermediate 3-oxopropanamide (Figure 1) .

Key Factors Influencing Acrylamide Formation:

-

pH : Optimal yields occur at neutral to basic conditions (pH 7–9) .

-

Water Activity : Lower water activity accelerates deamination .

-

Co-factors : Presence of chlorogenic acid reduces activation energy (from 173.2 to 136.6 kJ/mol), enhancing reaction rates .

Enzymatic Oxidation Reactions

Chloroperoxidase (CPO) catalyzes the oxidation of N-Cbz-3-aminopropanol to N-Cbz-3-aminopropanal using peroxides like H₂O₂ or t-BuOOH .

| Peroxide Type | Initial Rate (µmol/min·mg) | CPO Stability (% residual activity) |

|---|---|---|

| H₂O₂ | 0.12 | 85% (after 1 h) |

| t-BuOOH | 0.18 | 65% (after 1 h) |

Key Observations:

-

Bulky substituents (e.g., carboxybenzyl groups) reduce reaction rates due to steric hindrance .

-

Side reactions between the aldehyde product and peroxides form byproducts like acetals, necessitating optimized reaction media (e.g., biphasic systems) .

Synthetic Routes

This compound is synthesized through multiple pathways, including:

From Propylamine

-

Conditions : 40–50°C, 15-minute reaction time.

From β-Alanine

-

Reagents : Decarboxylation agents (e.g., histidine decarboxylase) .

-

Yield : ~0.1% conversion from asparagine in enzymatic models .

Role in Maillard Reaction Pathways

This compound forms via the Maillard reaction when asparagine reacts with reactive carbonyls (e.g., reducing sugars or lipid oxidation products). This pathway involves:

-

Schiff Base Formation : Asparagine reacts with carbonyls to form a Schiff base.

-

Decarboxylation : Loss of CO₂ yields 3-APA.

Impact of Chlorogenic Acid :

-

Increases hydroxy-methylfurfural (HMF) levels, a potent acrylamide precursor .

-

Enhances redox potential, stabilizing acrylamide against radical degradation .

Comparative Reaction Yields

| Precursor | Reaction Conditions | Acrylamide Yield |

|---|---|---|

| 3-APA | 170°C, aqueous buffer, no sugar | 63 mol% |

| Asparagine | 170°C, aqueous buffer, glucose | 28 mol% |

Stability and Byproducts

Aplicaciones Científicas De Investigación

3-Aminopropanal has several applications in scientific research:

Neuroprotective Role in Cerebral Ischemia: It has been studied for its role in cerebral ischemia, where increased activity of polyamine oxidase during ischemia leads to the production of this compound, contributing to neuronal necrosis and glial apoptosis.

Polyamine Oxidation and Cell Death: It is produced during cerebral ischemia and accumulates to cytotoxic levels, inducing apoptosis in glial cells and necrosis in neurons.

Influence on Polyamine Biosynthesis Enzymes: It affects enzymes such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase, playing a critical role in cellular functions.

Role in Oxidative Stress and Apoptosis: It induces apoptosis or necrosis in cells by causing lysosomal rupture and subsequent mitochondrial changes, making it significant for understanding cell death mechanisms.

Mecanismo De Acción

3-Aminopropanal exerts its effects primarily through its role in polyamine metabolism. During cerebral ischemia, polyamine oxidase activity increases, leading to the production of this compound. This compound induces apoptosis in glial cells and necrosis in neurons by causing lysosomal rupture and mitochondrial changes. It also influences polyamine biosynthesis enzymes, affecting cellular functions and contributing to oxidative stress and cell death.

Comparación Con Compuestos Similares

3-Aminopropanol: A primary alcohol with similar structural features but different reactivity and applications.

2-Aminopropanol: Another amino alcohol with distinct properties and uses.

2-Aminoethanol: A simpler amino alcohol with different chemical behavior

Uniqueness of 3-Aminopropanal: this compound is unique due to its aldehyde functional group, which allows it to participate in a broader range of chemical reactions compared to its alcohol counterparts. Its role in polyamine metabolism and its impact on cellular functions also distinguish it from similar compounds .

Actividad Biológica

3-Aminopropanal (3-AP) is a small, reactive aldehyde that has garnered significant attention in neurobiology due to its potent cytotoxic effects, particularly in the context of cerebral ischemia. This compound is formed during the oxidative metabolism of polyamines and has been implicated in neuronal necrosis and glial apoptosis. Understanding its biological activity is crucial for developing potential therapeutic strategies to mitigate its harmful effects.

Cytotoxicity

This compound exerts its toxic effects primarily through the following mechanisms:

- Lysosomal Rupture : 3-AP accumulates within lysosomes, leading to their rupture. This process releases lysosomal enzymes that activate apoptotic pathways, particularly caspase activation, resulting in cell death .

- Covalent Binding : As a reactive aldehyde, 3-AP can form covalent adducts with amino and sulfhydryl groups on proteins, disrupting their function and contributing to cellular damage .

- Neuronal and Glial Cell Death : The LD50 for 3-AP in neuronal cultures is approximately 90 μM, a concentration that can be reached in vivo during ischemic events .

Protective Strategies

Research has identified several compounds that can neutralize the cytotoxic effects of this compound:

- N-(2-Mercaptopropionyl)glycine (N-2-MPG) : This compound has shown promise in preventing 3-AP-induced cell death by forming non-toxic thioacetal adducts with 3-AP .

- Inhibition of Polyamine Oxidase (PAO) : Pharmacological inhibition of PAO activity reduces the formation of 3-AP and decreases infarct size in animal models of cerebral ischemia .

Neuroprotection Studies

- Cerebral Ischemia Models : In rat models subjected to middle cerebral artery occlusion (MCAO), treatment with N-2-MPG significantly reduced the area and intensity of 3-AP-modified protein staining in ischemic brain regions, indicating effective neutralization of its cytotoxic effects .

- Human Cerebrospinal Fluid Analysis : Elevated levels of 3-AP-modified proteins were detected in the cerebrospinal fluid (CSF) of patients experiencing cerebral ischemia, suggesting that monitoring these levels could serve as a biomarker for ischemic damage .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Neuroprotection | N-2-MPG effectively neutralizes 3-AP-induced cytotoxicity in glial cultures. |

| Lysosomal Toxicity | 3-AP causes lysosomal rupture leading to cell death via caspase activation. |

| Clinical Relevance | Increased levels of 3-AP-modified proteins correlate with cerebral ischemia severity in patients. |

Implications for Therapeutics

The biological activity of this compound highlights its potential as a therapeutic target in conditions characterized by oxidative stress and ischemic injury. The development of inhibitors or neutralizing agents like N-2-MPG could pave the way for new treatments aimed at protecting neuronal health during ischemic events.

Future Directions

Further research is needed to explore:

- The precise molecular pathways through which this compound induces cytotoxicity.

- The long-term effects of neutralizing agents on neuronal recovery post-injury.

- Potential clinical applications and safety profiles of compounds targeting this compound.

Propiedades

IUPAC Name |

3-aminopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXDJQZLDDHMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188702 | |

| Record name | 3-Aminopropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminopropionaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

352-92-1 | |

| Record name | Propanal, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML707Y407U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.